

Lecozotan Development Discontinuation: A Technical Support Center Resource

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Compound of Interest		
Compound Name:	Lecozotan	
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the available information regarding the discontinuation of the clinical development of **Lecozotan** (SRA-333), a selective 5-HT1A receptor antagonist investigated for the treatment of Alzheimer's disease. The information is presented in a question-and-answer format to address specific inquiries that may arise during experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for **Lecozotan** in Alzheimer's disease?

A1: **Lecozotan** is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1] The therapeutic rationale was based on the hypothesis that blocking these receptors would enhance the release of key neurotransmitters, glutamate and acetylcholine, in the hippocampus.[1] This was expected to improve cognitive function, which is significantly impaired in Alzheimer's disease.[1] Preclinical studies demonstrated that **Lecozotan** could potentiate the release of these neurotransmitters and showed cognitive-enhancing properties in animal models.[1]

Q2: At what stage of clinical development was **Lecozotan** discontinued?

A2: The development of **Lecozotan** was discontinued during Phase II clinical trials. Several Phase II studies were conducted to evaluate the safety, tolerability, and efficacy of a sustained-







release (SR) formulation of **Lecozotan** in patients with mild to moderate Alzheimer's disease. [2][3][4]

Q3: What were the primary reasons for the discontinuation of Lecozotan's development?

A3: While a definitive public statement from the manufacturer (Wyeth, later acquired by Pfizer) detailing the precise reasons for discontinuation is not readily available, the termination of **Lecozotan**'s development can be attributed to a combination of factors common in the landscape of Alzheimer's drug development: a failure to demonstrate sufficient efficacy and/or an unfavorable risk-benefit profile. The highly challenging nature of developing successful treatments for Alzheimer's disease has led to a high attrition rate for drug candidates.[5][6]

Q4: Was **Lecozotan** well-tolerated in clinical trials?

A4: Phase I studies in healthy young and elderly subjects indicated that **Lecozotan** was generally safe and well-tolerated at steady-state doses up to 5 mg every 12 hours.[7][8] However, dose-limiting adverse events were observed at higher single doses (10 mg).[7][8] These were typically mild to moderate and included paraesthesia (tingling or numbness), dizziness, and visual disturbances.[7][8] It is plausible that the therapeutic window to achieve cognitive benefits without inducing these side effects was not viable in the target patient population.

Q5: Were there any public statements or data releases regarding the discontinuation?

A5: Following the acquisition of Wyeth by Pfizer in 2009, Pfizer undertook a review of its research and development pipeline.[9] While specific details about individual drug discontinuations are often not publicly disclosed, it was part of a broader trend of pharmaceutical companies halting unpromising neuroscience programs, particularly in the high-risk area of Alzheimer's disease research.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative data from a Phase I study of an immediate-release (IR) formulation of **Lecozotan** in healthy volunteers. Data from the pivotal Phase II efficacy trials in Alzheimer's patients is not publicly available.



Parameter	Young Subjects (Single Dose)	Elderly Subjects (Multiple Dose)
Maximum Tolerated Dose (MTD)	10 mg[7][8]	>10 mg (5 mg q12h)[7]
Dose-Limiting Adverse Events	Paresthesia, dizziness, visual disturbances[7][8]	Not specified at tolerated doses
Pharmacokinetics (tmax)	Rapid absorption[7][8]	Not specified
Pharmacokinetics (Elimination)	Rapid elimination[7][8]	Mean clearance ~35% lower than young subjects[7][8]

Experimental Protocols

Protocol: Phase I Safety and Tolerability Study of Lecozotan IR

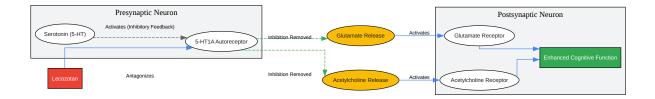
- Study Design: Randomized, double-blind, placebo-controlled, sequential ascending dose studies.[7]
- Participants: Healthy young and elderly subjects.[7]
- Dosage Regimens:
 - Single Ascending Dose (SAD): Cohorts of young subjects received single oral doses of 2,
 and 10 mg of Lecozotan IR or placebo.[7]
 - Multiple Ascending Dose (MAD):
 - Young subjects received 0.1, 0.25, 0.5, 1, and 5 mg of **Lecozotan** IR or placebo every 12 hours for 14 days.[7]
 - Elderly subjects received 0.5 mg and 5 mg of Lecozotan IR or placebo every 12 hours for 14 days.[7]
- Assessments:



- Safety: Monitoring of adverse events, vital signs, electrocardiogram (ECG) intervals, and routine laboratory tests.[7]
- Pharmacokinetics (PK): Full PK profiling to determine absorption, distribution, metabolism,
 and elimination characteristics.[7]
- Pharmacodynamics (PD): Assessment of cognitive function, electroencephalogram (EEG),
 and hormone levels.[7]

Visualizations

Lecozotan's Proposed Signaling Pathway

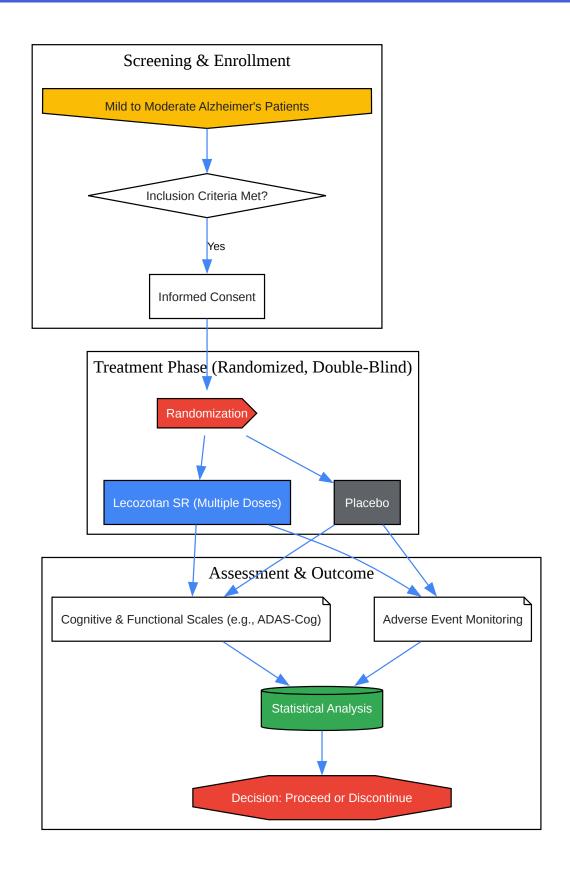


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Caption: Proposed mechanism of action for **Lecozotan** in enhancing neurotransmitter release.

Lecozotan Clinical Trial Workflow (Phase II)





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Caption: Generalized workflow for the Phase II clinical trials of **Lecozotan**.



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